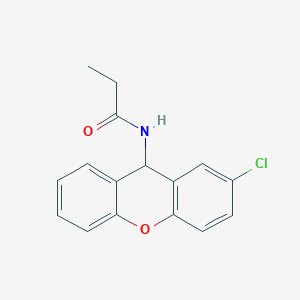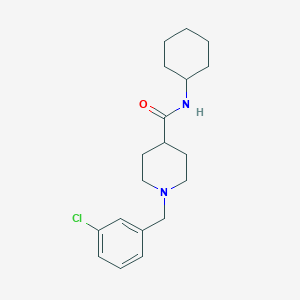![molecular formula C20H27ClN2O3 B5158944 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5158944.png)
1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which are compounds that activate the nicotinic acetylcholine receptors in the brain and peripheral nervous system.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone is complex and involves its interaction with nicotinic acetylcholine receptors in the brain and peripheral nervous system. This compound has a high affinity for the alpha-3 beta-4 nicotinic acetylcholine receptor subtype, which is primarily expressed in the peripheral nervous system. Activation of this receptor subtype leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of pain, mood, and addiction.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including analgesia, antidepressant-like effects, and anti-addictive effects. In preclinical models of pain, this compound has been shown to be effective in reducing both acute and chronic pain. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression and may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone in lab experiments is its high potency and selectivity for the alpha-3 beta-4 nicotinic acetylcholine receptor subtype. This allows researchers to study the specific effects of this compound on this receptor subtype without the confounding effects of other receptor subtypes. However, one limitation of using this compound in lab experiments is its potential for toxicity, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone, including further studies on its potential as a therapeutic agent for pain, depression, and addiction. In addition, future research could focus on the development of new compounds that are more potent and selective than this compound, as well as the development of new delivery methods that can improve the bioavailability and efficacy of this compound. Finally, future research could focus on the development of new animal models that can better mimic the human conditions for which this compound is being studied.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone involves several steps, including the reaction of 4-chlorobenzyl chloride with piperidine, followed by the reaction of the resulting compound with 4-(methoxymethyl)-1-piperidinecarboxylic acid. The final step involves the removal of the protecting group from the resulting compound to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone has been extensively studied for its potential as a therapeutic agent for a variety of conditions, including pain, depression, and addiction. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and acute pain. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression and may have potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c1-26-14-16-8-10-22(11-9-16)20(25)17-4-7-19(24)23(13-17)12-15-2-5-18(21)6-3-15/h2-3,5-6,16-17H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYSSPCLTGNKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)

![3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5158916.png)
![3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5158919.png)

![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5158937.png)
